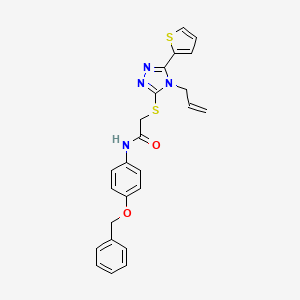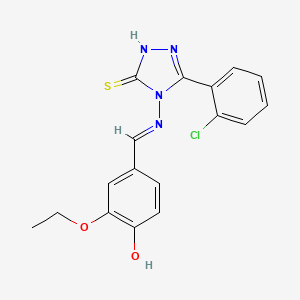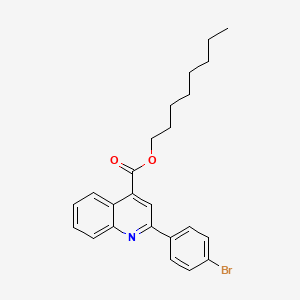
Colimycin sodium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is used primarily as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . Colistin sodium methanesulfonate is a prodrug that is converted into colistin in the body, making it less toxic when administered parenterally .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Colistin sodium methanesulfonate is synthesized by reacting colistin with formaldehyde and sodium bisulfite, which leads to the addition of a sulfomethyl group to the primary amines of colistin . The reaction involves heating the solution to 55°C for three hours, followed by cooling to room temperature . The solution is then treated with a mixture of strong-acid cation exchange resin and weak base anion-exchange resin to obtain a clear solution, which is subsequently dried using freeze-drying methods .
Industrial Production Methods
Industrial production of colistin sodium methanesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfomethylation reaction and industrial-scale freeze-drying equipment to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Colistin sodium methanesulfonate undergoes hydrolysis in aqueous solutions, leading to the formation of partially sulfomethylated derivatives and colistin . It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water and physiological pH conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Partially sulfomethylated derivatives and colistin.
Oxidation: Oxidized forms of colistin.
Reduction: Reduced forms of colistin.
Aplicaciones Científicas De Investigación
Colistin sodium methanesulfonate is widely used in scientific research due to its ability to permeabilize bacterial cell membranes . It is used to study mannose-resistant haemagglutination and effective treatments for Pseudomonas aeruginosa infections in cystic fibrosis patients . Additionally, it is used to study the pharmacokinetics and bronchoalveolar lavage (BAL) concentration of colistin in critically ill patients . Its role as a last-resort antibiotic makes it a valuable tool in research focused on combating multidrug-resistant bacterial infections .
Mecanismo De Acción
Colistin sodium methanesulfonate exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent with both hydrophobic and lipophilic moieties, allowing it to penetrate and disrupt the bacterial cytoplasmic membrane . This disruption changes the membrane’s permeability, leading to cell death . The compound targets the lipopolysaccharides in the outer membrane of Gram-negative bacteria, causing the release of cell contents and ultimately bacterial death .
Comparación Con Compuestos Similares
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with a similar mechanism of action but higher toxicity.
Colistin sulfate: A form of colistin used for oral, inhalation, or topical administration.
Uniqueness
Colistin sodium methanesulfonate is unique due to its prodrug nature, which reduces its toxicity when administered parenterally . This makes it a safer option for treating severe infections compared to other polymyxin antibiotics . Additionally, its ability to permeabilize bacterial cell membranes makes it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C58H115N16Na5O28S5 |
|---|---|
Peso molecular |
1759.9 g/mol |
Nombre IUPAC |
pentasodium;N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9R,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;methanesulfonate |
InChI |
InChI=1S/C53H100N16O13.5CH4O3S.5Na/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;5*1-5(2,3)4;;;;;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);5*1H3,(H,2,3,4);;;;;/q;;;;;;5*+1/p-5/t30?,31-,32-,33+,34-,35+,36+,37+,38+,39+,40-,42+,43+;;;;;;;;;;/m1........../s1 |
Clave InChI |
WSDSONZFNWDYGZ-BKFDUBCBSA-I |
SMILES isomérico |
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(3-methylbutyl)phenyl]butanoic Acid](/img/structure/B12039640.png)

![4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039668.png)


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)

